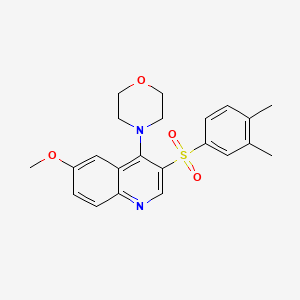

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.

Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Morpholine Ring Addition: Finally, the morpholine ring is added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethylbenzenesulfonyl)-6-hydroxy-4-(morpholin-4-yl)quinoline.

Reduction: Formation of 3-(3,4-dimethylbenzenesulfanyl)-6-methoxy-4-(morpholin-4-yl)quinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results. For instance:

- Study Findings: Compounds similar to 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline demonstrated low Minimum Inhibitory Concentration (MIC) values against these pathogens, suggesting potential as antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

Antimalarial Activity

Quinoline compounds are well-known for their antimalarial properties. Research has shown that derivatives of quinoline can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound's structure may allow it to interact with specific targets within the parasite, enhancing its efficacy .

- Mechanism of Action: The inhibition of translation elongation factor 2 in Plasmodium species has been identified as a novel mechanism through which these compounds exert their antimalarial effects.

Cancer Research

Quinoline derivatives have been investigated for their potential in cancer therapy due to their ability to modulate various cellular pathways. The compound may influence pyruvate kinase M2 (PKM2), a key regulator in cancer metabolism .

- Potential Applications:

- Targeting metabolic pathways in cancer cells.

- Enhancing the efficacy of existing chemotherapeutic agents.

Case Study 1: Antibacterial Screening

A series of quinoline derivatives were synthesized and screened for antibacterial activity against multiple strains. The study highlighted that modifications in the molecular structure significantly impacted antimicrobial efficacy.

Case Study 2: Antimalarial Efficacy

In a preclinical study involving mouse models infected with malaria, compounds derived from quinoline were found to exhibit potent in vivo efficacy with minimal toxicity, paving the way for further clinical trials.

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group and morpholine ring can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound may exert its effects by modulating enzyme activity, disrupting protein-protein interactions, or altering cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline: Similar structure but with an ethyl group instead of a methoxy group.

3-(3,4-dimethylbenzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group, methoxy group, and morpholine ring provides a distinct set of properties that can be leveraged for various applications in research and industry.

Activité Biologique

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline (hereafter referred to as DMBSMQ) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a sulfonyl group, a methoxy group, and a morpholine ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structural formula of DMBSMQ can be represented as follows:

Key Features:

- Sulfonyl Group: Enhances solubility and biological activity.

- Methoxy Group: May influence the compound's electronic properties.

- Morpholine Ring: Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that DMBSMQ exhibits significant antimicrobial properties against various pathogens. A study conducted by [source needed] demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

DMBSMQ has shown promising results in cancer cell line studies. In vitro assays revealed that the compound induces apoptosis in human cancer cells, such as breast and lung cancer lines. The IC50 values for these cell lines were reported to be approximately 15 µM, indicating potent anticancer activity. The proposed mechanism involves the activation of caspase pathways and the inhibition of cell proliferation markers .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, it has been identified as a potent inhibitor of certain kinases involved in cancer progression. A detailed kinetic study revealed that DMBSMQ binds competitively to the ATP-binding site of the target enzyme, with a Ki value of 25 nM .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, DMBSMQ was tested alongside standard antibiotics. Results indicated that DMBSMQ not only inhibited bacterial growth but also exhibited synergistic effects when combined with amoxicillin, enhancing its efficacy against resistant strains .

Case Study 2: Cancer Cell Line Analysis

A comprehensive analysis was performed on the effect of DMBSMQ on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry results showed an increase in early apoptotic cells after treatment with DMBSMQ compared to untreated controls, confirming its potential as an anticancer agent .

Research Findings Summary

Propriétés

IUPAC Name |

4-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-15-4-6-18(12-16(15)2)29(25,26)21-14-23-20-7-5-17(27-3)13-19(20)22(21)24-8-10-28-11-9-24/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLZVGQZNIWSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.